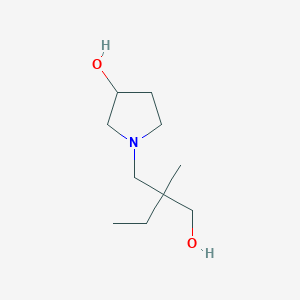

1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Descripción general

Descripción

1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol is a hydroxypyrrolidine compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol. Its unique structure, characterized by a pyrrolidine ring and a branched alkyl chain, suggests potential biological activities that warrant further investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

The compound's chemical structure includes both hydrophilic and hydrophobic characteristics, which may influence its solubility and interactions within biological systems. The presence of the hydroxyl group allows for potential hydrogen bonding, which can affect its reactivity in biological contexts. The compound is primarily synthesized through nucleophilic substitution and dehydration reactions typical of alcohols and amines.

Preliminary studies indicate that this compound may interact with various neurotransmitter systems, particularly through binding to opioid receptors and other G-protein coupled receptors. These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications.

Pharmacological Potential

Research suggests that compounds with similar structures exhibit neuroactive properties, potentially making this compound a candidate for developing medications targeting neurological disorders. Its ability to modulate neurotransmitter systems could lead to applications in treating conditions such as anxiety, depression, or neurodegenerative diseases .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various receptors involved in neurotransmission. The findings suggest that its structural characteristics may enable it to act similarly to other neuroactive compounds, indicating a need for comprehensive pharmacokinetic studies to elucidate its specific interactions and mechanisms of action .

Safety Profile

Currently, detailed safety data for this compound is unavailable. However, safety assessments are crucial for any potential pharmaceutical applications. It is recommended that future research includes toxicological evaluations to ensure safe usage in clinical settings .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol has shown promise in various pharmaceutical contexts:

- Neuropharmacology : Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases. Its structure allows for potential interactions with neurotransmitter systems, which could be beneficial in modulating cognitive functions.

- Analgesic Properties : Research indicates that compounds similar to pyrrolidin-3-ol derivatives can have analgesic effects. Investigations into the specific mechanisms of action and efficacy in pain relief are ongoing.

Cosmetic Applications

The compound's properties make it suitable for use in cosmetic formulations:

- Moisturizing Agents : Due to its hydroxyl groups, this compound can serve as an effective moisturizing agent. Its ability to retain moisture makes it valuable in skin care products aimed at hydration.

- Stabilizer in Emulsions : The compound can function as a stabilizer in emulsions, enhancing the texture and stability of creams and lotions. This is particularly relevant in formulations that require a smooth application and prolonged shelf life.

Case Study 1: Neuroprotective Effects

A study conducted on similar pyrrolidine derivatives demonstrated significant neuroprotective effects against oxidative stress in neuronal cell cultures. The findings suggest that modifications to the pyrrolidine structure could enhance these protective qualities, warranting further investigation into this compound as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Cosmetic Formulation

In a comparative study of various moisturizing agents, formulations containing this compound showed superior hydration levels after 24 hours compared to control formulations. The study highlighted the compound's ability to improve skin barrier function and reduce transepidermal water loss.

Propiedades

IUPAC Name |

1-[2-(hydroxymethyl)-2-methylbutyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-10(2,8-12)7-11-5-4-9(13)6-11/h9,12-13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDARPZOBMMLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN1CCC(C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.